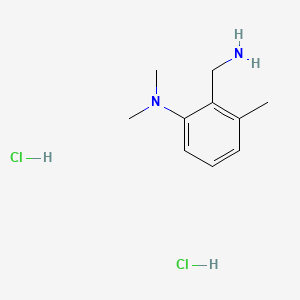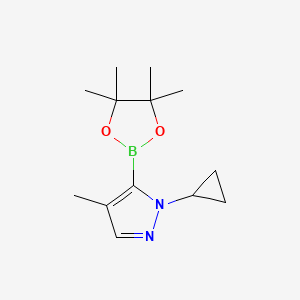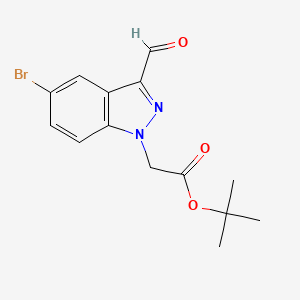
1,1-Dimethylethyl 5-bromo-3-formyl-1H-indazole-1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate: is a synthetic organic compound that belongs to the class of indazole derivatives. . The compound features a tert-butyl ester group, a bromo substituent, and a formyl group attached to the indazole ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Industrial Production Methods
While specific industrial production methods for tert-butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl3): Used for formylation reactions.
Potassium Carbonate (K2CO3): Used as a base in esterification reactions.
Sodium Borohydride (NaBH4) and Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4) and Chromium Trioxide (CrO3): Used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.
Reduction Products: Reduction of the formyl group yields hydroxymethyl derivatives.
Oxidation Products: Oxidation of the formyl group yields carboxylic acid derivatives.
Applications De Recherche Scientifique
tert-Butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active indazole derivatives with potential anticancer, antiviral, and anti-inflammatory properties.
Chemical Biology: The compound can be used to study the biological activity of indazole derivatives and their interactions with various biological targets.
Material Science: Indazole derivatives are explored for their potential use in organic electronics and as building blocks for functional materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate is primarily related to its ability to interact with biological targets through its functional groups. The bromo substituent can participate in halogen bonding, while the formyl group can form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate: Similar structure but with an indole core instead of an indazole core.
tert-Butyl 2-(5-chloro-3-formyl-1H-indazol-1-yl)acetate: Similar structure but with a chloro substituent instead of a bromo substituent.
Uniqueness
tert-Butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate is unique due to the presence of both a bromo substituent and a formyl group on the indazole ring, which imparts distinct reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C14H15BrN2O3 |
|---|---|
Poids moléculaire |
339.18 g/mol |
Nom IUPAC |
tert-butyl 2-(5-bromo-3-formylindazol-1-yl)acetate |
InChI |
InChI=1S/C14H15BrN2O3/c1-14(2,3)20-13(19)7-17-12-5-4-9(15)6-10(12)11(8-18)16-17/h4-6,8H,7H2,1-3H3 |
Clé InChI |
DVBSGJCMHUVDLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Br)C(=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


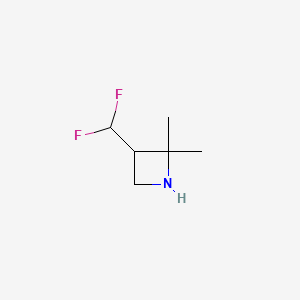
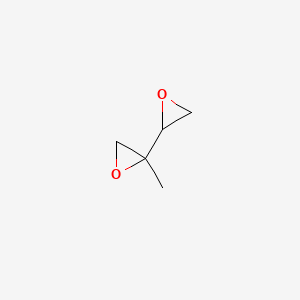
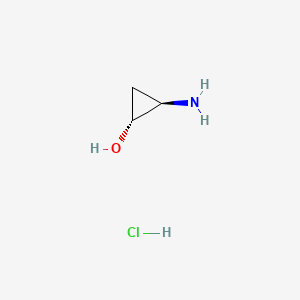


![4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride](/img/structure/B13455887.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine dihydrochloride](/img/structure/B13455894.png)

![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B13455903.png)
![2-(Chloromethyl)-3-methylimidazo[4,3-b][1,3]thiazolehydrochloride](/img/structure/B13455911.png)
